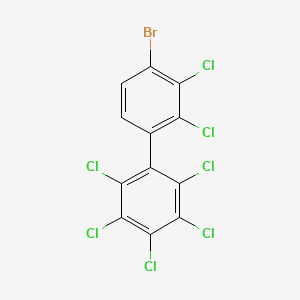
1,1'-Biphenyl, bromoheptachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, bromoheptachloro- is a halogenated biphenyl compound Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, bromoheptachloro- can be synthesized through various halogenation reactions. One common method involves the bromination and chlorination of biphenyl. The reaction typically uses bromine (Br2) and chlorine (Cl2) as halogenating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired degree of halogenation .
Industrial Production Methods: Industrial production of halogenated biphenyls often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production of 1,1’-Biphenyl, bromoheptachloro-.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, bromoheptachloro- undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,1’-Biphenyl, bromoheptachloro- has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, bromoheptachloro- involves its interaction with molecular targets and pathways. The halogen atoms in the compound can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
1,1’-Biphenyl: The parent compound without halogenation.
1,1’-Biphenyl, 4-bromo-: A mono-brominated derivative.
1,1’-Biphenyl, 4-chloro-: A mono-chlorinated derivative.
Uniqueness: 1,1’-Biphenyl, bromoheptachloro- is unique due to its high degree of halogenation, which imparts distinct chemical and physical properties.
Properties
CAS No. |
104549-49-7 |
|---|---|
Molecular Formula |
C12H2BrCl7 |
Molecular Weight |
474.2 g/mol |
IUPAC Name |
1-(4-bromo-2,3-dichlorophenyl)-2,3,4,5,6-pentachlorobenzene |
InChI |
InChI=1S/C12H2BrCl7/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H |
InChI Key |
YMSPGDGDOYGUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















